molecular formula C24H30O10 B2906227 Epimedoicarisoside A CAS No. 165198-96-9

Epimedoicarisoside A

Cat. No.: B2906227
CAS No.: 165198-96-9
M. Wt: 478.494
InChI Key: XRIJVHRTPWFICJ-UKMCQSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epimedoicarisoside A is a naturally occurring compound isolated from the plant Epimedium koreanum. This compound belongs to the class of flavonoids and has been identified for its potential therapeutic properties. It is known for its complex molecular structure and significant biological activities, making it a subject of interest in various scientific research fields .

Scientific Research Applications

Epimedoicarisoside A has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epimedoicarisoside A involves several steps, starting from the extraction of the plant material. The compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The reaction conditions often include the use of solvents like methanol and water, and the process may involve multiple purification steps to achieve a high degree of purity .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. Current methods rely heavily on the extraction from natural sources, which can be labor-intensive and yield-limited. Advances in biotechnological methods, such as microbial synthesis, are being explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Epimedoicarisoside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of dihydroflavonoids .

Mechanism of Action

The mechanism of action of Epimedoicarisoside A involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Epimedoicarisoside A is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(3,4,6,7-tetramethoxy-9,10-dihydrophenanthren-2-yl)oxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O10/c1-29-14-7-11-5-6-12-8-16(33-24-21(28)20(27)19(26)17(10-25)34-24)22(31-3)23(32-4)18(12)13(11)9-15(14)30-2/h7-9,17,19-21,24-28H,5-6,10H2,1-4H3/t17-,19-,20+,21-,24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJVHRTPWFICJ-UKMCQSRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC4C(C(C(C(O4)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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